- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amineHuaxue Shiji, 2020, 42(5), 608-611,
Cas no 937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide)

937046-96-3 structure
Nome del prodotto:N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
Numero CAS:937046-96-3
MF:C10H13N3O2
MW:207.229121923447
MDL:MFCD12068393
CID:844613
PubChem ID:50999066
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate
- Carbamic acid, N-(2-cyano-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester
- tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate
- tert-butyl N-(2-cyanopyrrol-1-yl)carbamate
- 1-N-Boc-Amino-2-cyanopyrrole
- N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
- SXUSNFHKHIJDRN-UHFFFAOYSA-N
- PB23986
- FCH1629140
- TZ000838
- AB0027760
- AX8224459
- ST24025791
- W9633
- tert-Butyl (2-cyano-1H-pyrrol-1-yl);carbamate
- 2-Cyano-pyrrol-1-yl-car
- 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate (ACI)
- NS00006411
- MFCD12068393
- AKOS015919803
- SCHEMBL66516
- DB-371829
- CS-0037682
- 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester
- 1-(Boc-amino)-2-cyanopyrrole
- DTXSID00679391
- 1-(Boc-amino)-2-pyrrolecarbonitrile
- EC 810-524-9
- tert-Butyl(2-cyano-1H-pyrrol-1-yl)carbamate
- EN300-120186
- (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester
- 937046-96-3
- AS-35837
- SY020951
- (2-CYANO-PYRROL-1-YL)-CARBAMIC ACID TERT-BUTYL ESTER
-
- MDL: MFCD12068393
- Inchi: 1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14)
- Chiave InChI: SXUSNFHKHIJDRN-UHFFFAOYSA-N
- Sorrisi: N#CC1N(NC(OC(C)(C)C)=O)C=CC=1
Proprietà calcolate
- Massa esatta: 207.10100
- Massa monoisotopica: 207.100776666g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 287
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 67
- XLogP3: 2.3
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.12
- PSA: 67.05000
- LogP: 1.91138
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280;P305+P351+P338
- Condizioni di conservazione:Room temperature
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
AstaTech | 51549-5/G |
1-N-BOC-AMINO-2-CYANOPYRROLE |
937046-96-3 | 97% | 5/G |
$350 | 2022-06-02 | |
Enamine | EN300-120186-0.25g |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 95% | 0.25g |
$53.0 | 2023-02-15 | |
Enamine | EN300-120186-5.0g |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 95% | 5.0g |
$410.0 | 2023-02-15 | |
Enamine | EN300-120186-0.1g |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 95% | 0.1g |
$36.0 | 2023-02-15 | |
Enamine | EN300-120186-10.0g |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 95% | 10.0g |
$608.0 | 2023-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108322-5g |
N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 98% | 5g |
¥273.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122103-10G |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 97% | 10g |
¥ 303.00 | 2023-04-12 | |
Ambeed | A199211-1g |
tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate |
937046-96-3 | 98% | 1g |
$6.0 | 2025-03-04 | |
AstaTech | 51549-1/G |
1-N-BOC-AMINO-2-CYANOPYRROLE |
937046-96-3 | 97% | 1g |
$10 | 2023-09-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH831-200mg |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide |
937046-96-3 | 97% | 200mg |
109.0CNY | 2021-07-14 |
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt
1.3 Reagents: Water ; 0 °C
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C; 0 °C → rt
1.3 Reagents: Water ; 0 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Solvents: Acetonitrile ; -7 °C; 1 h, 0 °C
1.2 Reagents: Dimethylformamide ; 1 h, 5 °C
1.2 Reagents: Dimethylformamide ; 1 h, 5 °C
Riferimento
- Preparation of pyrrolotriazine derivatives as Btk inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; rt → 0 °C; 20 min, < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt
1.2 Reagents: Dimethylformamide ; 45 min, < 5 °C; 5 °C → rt
Riferimento
- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C
Riferimento
- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of RemdesivirOrganic Process Research & Development, 2022, 26(1), 82-90,
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 0 °C; 20 min, < 5 °C
1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C
1.2 Reagents: Dimethylformamide ; 30 min, < 5 °C; 30 min, 0 °C
Riferimento
- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 20 min, < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; cooled
Riferimento
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; < 5 °C; 1 h, 0 °C
Riferimento
- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Solvents: Dimethylformamide , Acetonitrile ; 0 °C
Riferimento
- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR InhibitorChemMedChem, 2018, 13(5), 437-445,
Synthetic Routes 10
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
Riferimento
- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ; 0 °C; 1 h, -5 °C
1.2 1 h, -5 °C; 2 h, -5 °C
1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C
1.2 1 h, -5 °C; 2 h, -5 °C
1.3 Reagents: Water ; 1 h, -5 °C; 2 h, 0.09 MPa, 30 °C
Riferimento
- Green preparation of remdesivir intermediate, China, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Acetonitrile ; rt → 0 °C; < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt
1.2 Reagents: Dimethylformamide ; < 5 °C; 45 min, 0 °C; 0 °C → rt
Riferimento
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 0 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.3 Reagents: Water
Riferimento
- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 1 h, rt
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.2 Solvents: Dimethylformamide ; 1 h, rt
Riferimento
- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C; 45 min, 0 °C
1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C
1.2 Solvents: Dimethylformamide ; 45 min, 0 °C; 0 °C → 25 °C
Riferimento
- FGFR inhibitor and medical application thereof, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condizioni di reazione
Riferimento
- Piperidine derivatives as jak3 inhibitors, United States, , ,
Synthetic Routes 17
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; 1 h, 0 °C
Riferimento
- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; 2.5 h, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C
1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C
1.2 Reagents: Ammonium bicarbonate Solvents: Water ; < 25 °C
1.3 Solvents: Dimethylformamide , Water ; 2 h, 22 °C
Riferimento
- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,
Synthetic Routes 19
Condizioni di reazione
1.1 Solvents: Dimethylformamide , Acetonitrile ; < 5 °C; 45 min, < 5 °C; 30 min, < 5 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium carbonate Solvents: Water
Riferimento
- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Letteratura correlata
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937046-96-3)N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

Purezza:99%
Quantità:100g
Prezzo ($):250.0